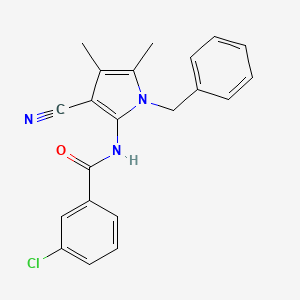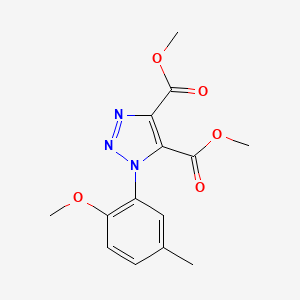
N-(4-fluorophenyl)-N-(2-(indolin-1-yl)-2-oxoethyl)pyridine-3-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-fluorophenyl)-N-(2-(indolin-1-yl)-2-oxoethyl)pyridine-3-sulfonamide is a complex organic compound that features a sulfonamide group attached to a pyridine ring, with additional functional groups including a fluorophenyl and an indolinyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-N-(2-(indolin-1-yl)-2-oxoethyl)pyridine-3-sulfonamide typically involves multiple steps:
Formation of the Indolin-1-yl Intermediate: The indolin-1-yl group can be synthesized through the cyclization of an appropriate precursor, such as 2-nitrobenzylamine, under reductive conditions.
Attachment of the Fluorophenyl Group: The 4-fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, often using 4-fluoronitrobenzene as a starting material.
Sulfonamide Formation: The sulfonamide linkage is formed by reacting the intermediate with pyridine-3-sulfonyl chloride in the presence of a base like triethylamine.
Final Coupling: The final step involves coupling the indolin-1-yl intermediate with the sulfonamide derivative under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to multi-kilogram batches.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indolinyl moiety, leading to the formation of oxindole derivatives.
Reduction: Reduction reactions can target the nitro group (if present in intermediates) or other reducible functionalities.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).
Substitution: Electrophilic reagents such as bromine (Br₂) or nitrating agents like nitric acid (HNO₃).
Major Products
Oxidation: Oxindole derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, N-(4-fluorophenyl)-N-(2-(indolin-1-yl)-2-oxoethyl)pyridine-3-sulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may interact with specific proteins or enzymes, making it a candidate for drug discovery and development.
Medicine
Medicinally, this compound is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases or conditions, such as cancer or inflammatory disorders, due to its ability to modulate biological pathways.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of N-(4-fluorophenyl)-N-(2-(indolin-1-yl)-2-oxoethyl)pyridine-3-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can mimic natural substrates of certain enzymes, leading to inhibition or modulation of their activity. The fluorophenyl and indolinyl groups may enhance binding affinity and specificity, contributing to the compound’s overall biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-chlorophenyl)-N-(2-(indolin-1-yl)-2-oxoethyl)pyridine-3-sulfonamide
- N-(4-bromophenyl)-N-(2-(indolin-1-yl)-2-oxoethyl)pyridine-3-sulfonamide
- N-(4-methylphenyl)-N-(2-(indolin-1-yl)-2-oxoethyl)pyridine-3-sulfonamide
Uniqueness
N-(4-fluorophenyl)-N-(2-(indolin-1-yl)-2-oxoethyl)pyridine-3-sulfonamide is unique due to the presence of the fluorine atom, which can significantly influence the compound’s chemical and biological properties. Fluorine atoms can enhance metabolic stability, increase lipophilicity, and improve binding interactions with biological targets, making this compound potentially more effective in its applications compared to its analogs.
Propiedades
IUPAC Name |
N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-N-(4-fluorophenyl)pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN3O3S/c22-17-7-9-18(10-8-17)25(29(27,28)19-5-3-12-23-14-19)15-21(26)24-13-11-16-4-1-2-6-20(16)24/h1-10,12,14H,11,13,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQOAULLYMNMTIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CN(C3=CC=C(C=C3)F)S(=O)(=O)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![7-Thia-2-aza-spiro[3.5]nonane 7,7-dioxide hemioxalate](/img/new.no-structure.jpg)
![N-{5-[(3,4-dichlorophenyl)methyl]-1,3-thiazol-2-yl}pentanamide](/img/structure/B2845577.png)

![2-(2-chloro-6-fluorobenzyl)-8-(4-methoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2845580.png)
![2-chloro-N-[2-(2,2-dimethylpyrrolidin-1-yl)ethyl]pyridine-4-carboxamide](/img/structure/B2845583.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2845585.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2845588.png)
![methyl 2-{12-amino-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),2(6),8,10-tetraen-10-yl}acetate](/img/structure/B2845589.png)
![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3,3-dimethylbutanamide](/img/structure/B2845591.png)


![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-dimethylbenzenesulfonamide](/img/structure/B2845596.png)
![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-7-ethoxybenzofuran-2-carboxamide hydrochloride](/img/structure/B2845597.png)
